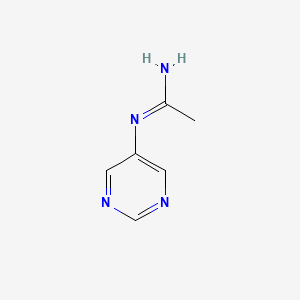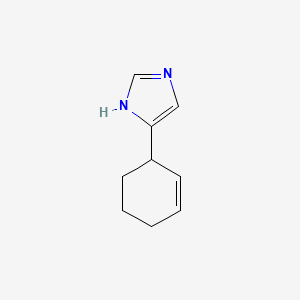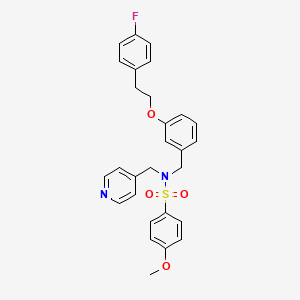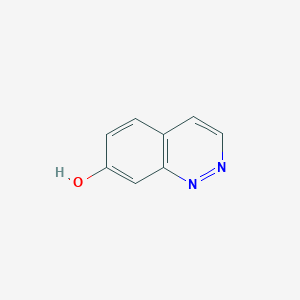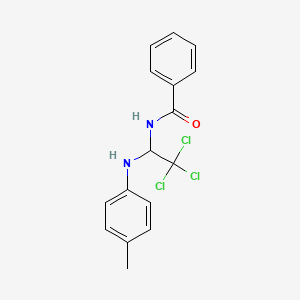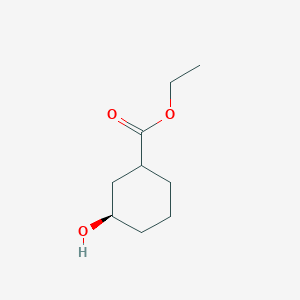
(3R)-Ethyl 3-hydroxycyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by its cyclohexane ring substituted with an ethyl group, a hydroxyl group, and a carboxylate group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of ethyl 3-oxocyclohexane-1-carboxylate using a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate may involve large-scale hydrogenation processes. The precursor compound, ethyl 3-oxocyclohexane-1-carboxylate, is subjected to hydrogenation in the presence of a chiral catalyst. The reaction is carried out in a high-pressure reactor to achieve high yields and purity of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products
Oxidation: Formation of ethyl 3-oxocyclohexane-1-carboxylate or ethyl 3-carboxycyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-hydroxycyclohexane-1-methanol.
Substitution: Formation of ethyl 3-chlorocyclohexane-1-carboxylate or ethyl 3-aminocyclohexane-1-carboxylate.
Scientific Research Applications
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(3S)-Ethyl3-hydroxycyclohexane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 3-hydroxycyclohexane-1-carboxylate: The racemic mixture containing both (3R) and (3S) enantiomers.
Ethyl 3-oxocyclohexane-1-carboxylate: The precursor compound used in the synthesis of (3R)-Ethyl3-hydroxycyclohexane-1-carboxylate.
Uniqueness
(3R)-Ethyl3-hydroxycyclohexane-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (3R) configuration can result in different reactivity and interactions compared to its (3S) enantiomer or the racemic mixture. This makes it a valuable compound for enantioselective synthesis and applications requiring high stereochemical purity.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (3R)-3-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7?,8-/m1/s1 |
InChI Key |
BGAOLPQGOBDXBH-BRFYHDHCSA-N |
Isomeric SMILES |
CCOC(=O)C1CCC[C@H](C1)O |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


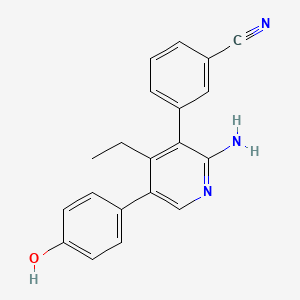

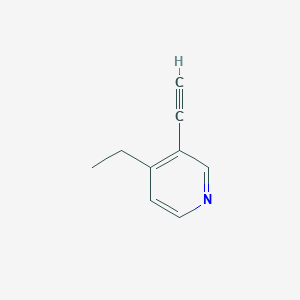
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
![[1,2,5]Selenadiazolo[3,4-d]pyrimidin-7(3h)-one](/img/structure/B13116166.png)
![2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13116167.png)

